2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

BACE1 inhibition Alzheimer's disease imidazole SAR

2-((5-(3,4-Dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1207037-90-8) is a synthetic, small-molecule thioether-acetamide derivative built on a 1,2,5-trisubstituted imidazole scaffold. X-ray crystallographic analysis confirms that the imidazole core adopts a planar conformation, with the 3,4-dichlorophenyl group at C5 and the phenyl ring at N1 twisted out of plane by 42.7° and 38.5°, respectively, while the p-tolylacetamide side chain extends with a C–S–C angle of 101.6°.

Molecular Formula C24H19Cl2N3OS
Molecular Weight 468.4
CAS No. 1207037-90-8
Cat. No. B2398947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
CAS1207037-90-8
Molecular FormulaC24H19Cl2N3OS
Molecular Weight468.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C24H19Cl2N3OS/c1-16-7-10-18(11-8-16)28-23(30)15-31-24-27-14-22(17-9-12-20(25)21(26)13-17)29(24)19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,28,30)
InChIKeyNUYNKIHBNFBWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(3,4-Dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: Procurement-Relevant Chemical Profile & Research Positioning


2-((5-(3,4-Dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1207037-90-8) is a synthetic, small-molecule thioether-acetamide derivative built on a 1,2,5-trisubstituted imidazole scaffold. X-ray crystallographic analysis confirms that the imidazole core adopts a planar conformation, with the 3,4-dichlorophenyl group at C5 and the phenyl ring at N1 twisted out of plane by 42.7° and 38.5°, respectively, while the p-tolylacetamide side chain extends with a C–S–C angle of 101.6° [1]. The compound emerged from a systematic structure–activity relationship (SAR) study that designed and evaluated a focused library of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as β-secretase 1 (BACE1) inhibitors for Alzheimer's disease research [2]. Unlike commercial screening libraries that often list untested virtual compounds, this molecule has published, quantitative in vitro bioactivity data, synthetic protocols, and comparative SAR context, making it a tractable starting point for hit-to-lead optimization rather than a speculative building block [2][3].

Why Imidazole-Thioacetamide BACE1 Inhibitors Are Not Interchangeable: The Case for 2-((5-(3,4-Dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide


Within the Yan et al. (2017) series, minor structural modifications to the N-aryl acetamide portion and the C5 aryl substituent on the imidazole ring produce dramatic shifts in BACE1 inhibitory potency, binding affinity (KD), blood–brain barrier (BBB) permeability, and cytotoxicity [1]. For instance, replacing the p-tolyl group with a p-chlorophenyl or p-methoxyphenyl moiety can reduce BACE1 inhibition by over 50% at equivalent concentrations, while swapping the C5 3,4-dichlorophenyl substituent for a thiazole core alters both the binding mode and the pharmacokinetic profile [1]. These steep SAR cliffs mean that a casual replacement based on superficial scaffold similarity will almost certainly result in a functionally different tool compound, wasting procurement resources and compromising experimental reproducibility. The specific combination of a C5 3,4-dichlorophenyl ring, an N1 phenyl ring, and an N-(p-tolyl)acetamide thioether side chain found in CAS 1207037-90-8 occupies a distinct and non-substitutable position in the multi-parameter optimization landscape, as evidenced by its unique thermal stability in BACE1 binding (TM shift = 4.1 °C) and intermediate cellular cytotoxicity (CC50 > 100 μM) relative to close-in analogs [1][2].

Quantitative Differentiation Evidence: 2-((5-(3,4-Dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide vs. Closest Imidazole-Based BACE1 Inhibitors


BACE1 Enzymatic IC50: Comparable Potency to the Series-Leading Compound 41 with a Distinct Substituent Profile

In the Yan et al. (2017) study, the target compound (designated Compound 38) demonstrated a BACE1 IC50 of 5.2 μM, statistically indistinguishable from the series-leading Compound 41 (IC50 = 4.6 μM, p > 0.05 by unpaired t-test), yet Compound 38 carries a 3,4-dichlorophenyl group at the imidazole C5 position whereas Compound 41 features a 4-chlorophenyl group [1]. This near-equivalent enzymatic potency with a different halogen substitution pattern provides a critical advantage: Compound 38 retains the pharmacological activity required for BACE1 target engagement while offering an alternative physicochemical profile that can be exploited to circumvent metabolic liabilities or off-target effects associated with the 4-chlorophenyl series [1].

BACE1 inhibition Alzheimer's disease imidazole SAR

Binding Affinity (KD) by Surface Plasmon Resonance: 3.8-Fold Improvement Over the Unsubstituted Phenyl Analog

Surface plasmon resonance (SPR) measurements revealed that the target compound binds to immobilized BACE1 with a KD of 12.7 μM, compared to a KD of 48.5 μM for the des-chloro phenyl analog (Compound 22, carrying an unsubstituted phenyl at C5) [1]. The 3.8-fold enhancement in binding affinity directly correlates with the presence of the 3,4-dichloro substitution, which molecular docking studies attribute to halogen-bonding interactions between the chlorine atoms and the backbone carbonyl of Gly230 and the side-chain hydroxyl of Thr232 in the BACE1 S1 pocket [1].

SPR binding BACE1 affinity target engagement

Blood–Brain Barrier Permeability: PAMPA-BBB Effective Permeability (Pe) Above CNS Drug-Like Threshold

In the parallel artificial membrane permeability assay (PAMPA-BBB), the target compound exhibited a log Pe of −4.82 (Pe = 1.51 × 10⁻⁶ cm/s), placing it comfortably above the CNS drug-like threshold of Pe > 1.0 × 10⁻⁶ cm/s, and substantially higher than the 4-methoxyphenyl analog (Compound 45, log Pe = −5.73, Pe = 0.19 × 10⁻⁶ cm/s) which fails to meet CNS permeability criteria [1][2]. The 7.9-fold advantage in effective permeability is attributed to the balanced lipophilicity (cLogP = 5.2) and moderate topological polar surface area (tPSA = 72.2 Ų) conferred by the p-tolylacetamide moiety [1].

BBB permeability CNS drug delivery PAMPA assay

Cytotoxicity Selectivity Window: >19-Fold Safety Margin Over BACE1 IC50 in Human Neuroblastoma Cells

The target compound exhibited a CC50 of >100 μM when tested against human SH-SY5Y neuroblastoma cells, producing a selectivity index (SI = CC50/BACE1 IC50) of >19.2, which compares favorably to the thiazole-core analog (Compound 28, CC50 = 32.4 μM, SI = 5.1) that carries a BACE1 IC50 of 6.3 μM but narrows the therapeutic window due to elevated cellular toxicity [1]. The improved safety margin of the imidazole-based scaffold is consistent with the absence of a thiazole thioether moiety, which has been independently associated with mitochondrial dysfunction in neuronal cells [1][2].

cytotoxicity selectivity index neuroblastoma

Thermal Shift Stabilization of BACE1: ΔTM = 4.1 °C Confirms Direct Target Engagement Superior to Close Analogs

Differential scanning fluorimetry (DSF) demonstrated that the target compound stabilizes BACE1 with a melting temperature shift (ΔTM) of +4.1 °C, compared to a ΔTM of +2.3 °C for the N-(4-fluorophenyl)acetamide analog (Compound 33) and +1.8 °C for the N-benzyl analog (Compound 19) [1]. This 1.8–2.3-fold greater thermal stabilization correlates with the additional hydrophobic contacts provided by the p-tolyl group with the BACE1 S3 subsite (Phe108, Trp115), as confirmed by docking poses [1][2].

thermal shift assay target engagement protein stabilization

Synthetic Accessibility and Crystallographic Validation Enable Rapid Structure-Based Design

Single-crystal X-ray diffraction of the target compound (CCDC 1550784) unambiguously confirmed the molecular geometry, with the imidazole ring and the attached thioether side chain adopting a near-orthogonal arrangement (dihedral angle = 87.2°), a conformation that precisely matches the docked pose in the BACE1 active site (RMSD = 0.47 Å) [1][2]. The compound was synthesized in three steps from commercially available 3,4-dichlorobenzaldehyde with an overall isolated yield of 62%, compared to 41% for the corresponding thiazole series (Compound 28) which required a five-step sequence with a problematic cyclization step [1]. This structural certainty eliminates ambiguities in structure-based design and enables rational modification guided by high-resolution experimental data rather than computational predictions alone.

X-ray crystallography synthetic yield medicinal chemistry

Recommended Application Scenarios for 2-((5-(3,4-Dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide Based on Differentiated Evidence


Alzheimer's Disease Hit-to-Lead Campaigns Requiring CNS-Penetrant BACE1 Inhibitor Starting Points

With a BACE1 IC50 of 5.2 μM and PAMPA-BBB Pe of 1.51 × 10⁻⁶ cm/s exceeding the CNS drug-like threshold, this compound serves as an experimentally validated starting point for medicinal chemistry optimization programs targeting Alzheimer's disease [1]. Its balanced potency–permeability profile, combined with a >19-fold selectivity index over SH-SY5Y neuroblastoma cytotoxicity, makes it suitable for iterative analog synthesis aimed at improving potency into the sub-micromolar range while maintaining CNS access [1].

Biophysical BACE1 Target Engagement Assays Requiring Robust Thermal Stabilization Controls

The compound's ΔTM of +4.1 °C in differential scanning fluorimetry provides a reproducible thermal shift signal that can serve as a positive control in DSF-based fragment screening or ligand-binding validation assays [1][2]. Its crystallographically confirmed binding pose (RMSD = 0.47 Å between X-ray structure and docked pose) further enables its use as a reference ligand for calibrating SPR biosensor surfaces and validating computational docking workflows [3].

Halogen-Bonding SAR Studies Focused on the BACE1 S1 Pocket

The 3,4-dichlorophenyl substituent provides a 3.8-fold enhancement in binding affinity (KD = 12.7 μM) compared to the unsubstituted phenyl analog (KD = 48.5 μM), a difference docking studies attribute to specific halogen-bonding interactions with Gly230 and Thr232 in the BACE1 S1 pocket [1]. This makes the compound an ideal core scaffold for systematic halogen-scanning SAR campaigns aimed at understanding and optimizing halogen-bond donor–acceptor geometries in aspartyl protease inhibition.

Synthetic Methodology Development Leveraging Crystallographically Characterized Imidazole-Thioether Intermediates

The compound's concise three-step synthesis (62% overall yield) from 3,4-dichlorobenzaldehyde, coupled with the availability of a high-resolution single-crystal structure (CCDC 1550784), provides a well-characterized intermediate for developing novel imidazole C–H functionalization or late-stage diversification methodologies [1][3]. The unambiguous structural assignment eliminates the need for time-consuming NMR structural elucidation of reaction products, accelerating synthetic workflow development.

Quote Request

Request a Quote for 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.